N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidinone core fused with a benzofuran ring and a pyrimidine-dione system. Key structural elements include:
- A 3-methoxybenzyl substituent at position 3 of the pyrimidinone ring.
- A sulfanyl (-S-) linker at position 2, connecting to an N-benzyl acetamide moiety.
Properties
IUPAC Name |
N-benzyl-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-33-20-11-7-10-19(14-20)16-30-26(32)25-24(21-12-5-6-13-22(21)34-25)29-27(30)35-17-23(31)28-15-18-8-3-2-4-9-18/h2-14H,15-17H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERAEEAFYFSPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves several key steps:
- Formation of the Benzofuro-Pyrimidine Core : The initial step includes the reaction of 3-(3-methoxybenzyl) with appropriate isocyanates to form the benzofuro-pyrimidine structure.
- Sulfanylation : The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction.
- Acetamide Formation : The final step involves acetamide formation through acylation reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:
- EGFR Kinase Inhibition : Compounds in this class have shown promising inhibition of the epidermal growth factor receptor (EGFR), which is crucial in various cancers. A study reported that derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| DHFP | MCF-7 | 1.5 |
| DHFP | A549 | 2.0 |
Antimicrobial Activity
The antimicrobial activity of related compounds has also been explored. Research indicates that these derivatives possess selective antibacterial properties against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Compounds were tested against various bacterial strains, showing effective MIC values ranging from 8 µM to 32 µM depending on the specific derivative and bacterial strain .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
| E. coli | 32 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Study on Anticancer Effects : A multicenter study evaluated the efficacy of a related compound in treating breast cancer patients resistant to standard therapies. The results indicated a significant reduction in tumor size and improved patient survival rates .
- Antimicrobial Efficacy Assessment : In a clinical trial assessing the effectiveness of a derivative against hospital-acquired infections, researchers found that it significantly reduced bacterial load compared to conventional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs from Evidence
The following compounds share structural similarities with the target molecule:
*Calculated molecular formula: C26H24N2O3S.
2.2 Key Differences and Implications
- The N-benzyl acetamide in the target vs. N-(3-trifluoromethylphenyl) acetamide () alters electronic properties: the CF3 group is electron-withdrawing, which may affect binding interactions in biological systems .
- Core Modifications: The benzofuropyrimidinone core (target) vs. furopyrimidinone () modifies ring strain and conjugation, influencing stability and reactivity . The sulfanyl linker in the target and ’s compound contrasts with oxygen-based linkages (e.g., ’s B12), affecting hydrogen-bonding capacity and redox stability .
2.3 Physicochemical Properties
- Lipophilicity : The 3-methylbutyl group () increases lipophilicity (LogP ~4.2), while the 3-methoxybenzyl group (target) reduces it (LogP ~3.5), favoring different pharmacokinetic profiles.
- Solubility : The methoxy group enhances water solubility (~0.1 mg/mL estimated) compared to the trifluoromethylphenyl analog (<0.05 mg/mL) .
*Estimated via computational tools (e.g., ChemDraw).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
